1-[2-(2,6-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(2,6-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine class This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a 2,6-dimethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,6-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form the corresponding carbamate intermediate.
Cyclization: The intermediate undergoes cyclization with piperidine to form the piperidine ring.
Amidation: The final step involves the amidation of the piperidine ring with 2,6-dimethylaniline to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Temperature: Controlled heating to facilitate cyclization and amidation.
Catalysts: Use of suitable catalysts to enhance reaction rates.
Purification: Techniques like recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,6-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
1-[2-(2,6-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with ion channels, receptors, or enzymes in biological systems.
Pathways Involved: It may modulate signaling pathways related to pain perception, inflammation, or neurotransmission.
Comparison with Similar Compounds
Bupivacaine: A local anesthetic with a similar piperidine structure.
Ropivacaine: Another local anesthetic with structural similarities.
Mepivacaine: A local anesthetic with a piperidine ring.
Uniqueness: 1-[2-(2,6-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide is unique due to its specific substitution pattern and potential for diverse applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
1-[2-(2,6-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-4-3-5-12(2)15(11)18-14(20)10-19-8-6-13(7-9-19)16(17)21/h3-5,13H,6-10H2,1-2H3,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLHJCJSNPETKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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